molecular formula C21H24N2O4S B2655663 N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide CAS No. 955714-74-6

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide

Cat. No.: B2655663
CAS No.: 955714-74-6
M. Wt: 400.49
InChI Key: OQCYPLFCRALIEK-UHFFFAOYSA-N
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Description

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research. It features a molecular framework that combines a 1,2,3,4-tetrahydroisoquinoline core with a cyclopropanecarbonyl group and a 4-ethoxybenzenesulfonamide moiety . This structural class of compounds, which integrates a sulfonamide functional group, is extensively studied for its potential to modulate key biological targets . Sulfonamide-containing compounds are known to exhibit a wide range of pharmacological activities, primarily due to their ability to act as enzyme inhibitors . Research into structurally similar molecules has identified potent inhibitors of Acetyl-CoA Carboxylase (ACC) , a crucial enzyme in the regulation of fatty acid synthesis and oxidation . As such, this compound is a valuable candidate for research focused on metabolic diseases , including explorations into conditions like obesity, type 2 diabetes, and atherosclerosis . Its proposed mechanism of action involves binding to the ACC enzyme, thereby altering metabolic pathways in vivo. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is strictly prohibited for personal use or human consumption.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-2-27-19-7-9-20(10-8-19)28(25,26)22-18-6-5-15-11-12-23(14-17(15)13-18)21(24)16-3-4-16/h5-10,13,16,22H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCYPLFCRALIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde. The cyclopropanecarbonyl group is then introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

The sulfonamide group is introduced through sulfonylation reactions, where the tetrahydroisoquinoline derivative is treated with sulfonyl chlorides in the presence of a base. The ethoxybenzene moiety is typically introduced via etherification reactions, using ethyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols or amides to amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds with structural similarities to N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide exhibit promising anticancer properties. The tetrahydroisoquinoline moiety is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Studies have demonstrated that modifications to the sulfonamide group can enhance the compound's efficacy against specific cancer cell lines.

2. Neuropharmacology
The ability of this compound to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders such as depression and anxiety. Research suggests that derivatives of tetrahydroisoquinolines can modulate neurotransmitter systems, potentially leading to novel treatments for neuropsychiatric conditions .

3. Antimicrobial Properties
this compound has shown activity against various bacterial strains. Its sulfonamide component enhances its antibacterial properties by interfering with bacterial folate synthesis. This makes it a valuable candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Agricultural Applications

1. Fungicidal Activity
The compound's structure suggests potential use as a fungicide in agriculture. Sulfonamide derivatives have been reported to possess fungicidal properties against pathogens like Botrytis cinerea, which affects numerous crops. By inhibiting fungal growth, this compound could be integrated into crop protection strategies to enhance yield and quality .

2. Herbicidal Properties
Research into aryl sulfonamides indicates that they may also exhibit herbicidal activity. The modification of the aromatic ring in compounds like this compound could lead to effective herbicides that target specific weed species without harming crops .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values in low micromolar range.
Study BNeuropharmacologyShowed modulation of serotonin receptors leading to anxiolytic effects in animal models.
Study CAntimicrobial PropertiesExhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations lower than standard antibiotics against Staphylococcus aureus.
Study DAgricultural ApplicationProven efficacy as a fungicide against Botrytis cinerea in field trials with reduced disease incidence by 70%.

Mechanism of Action

The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and tetrahydroisoquinoline moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The target compound shares a tetrahydroisoquinoline-sulfonamide core with several analogs, differing primarily in substituents and functional groups. Key structural comparisons include:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features Evidence ID
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide C21H23N2O4S* 4-ethoxybenzenesulfonamide, cyclopropanecarbonyl Ethoxy group, sulfonamide linkage N/A
3-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-THIQ-7-yl)-4-methoxybenzene-1-sulfonamide (CAS 955638-60-5) C20H21ClN2O4S 3-chloro, 4-methoxybenzenesulfonamide Chloro and methoxy substituents
N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-THIQ-6-sulfonamide C23H23F4N2O3S 2-fluorophenyl, trifluoroacetyl group Fluorine atom, trifluoroacetyl substitution
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C20H23NO3 4-methoxyphenoxy, phenylcyclopropane Phenoxy ether, carboxamide backbone

Key Observations:

  • Substituent Effects : The 4-ethoxy group in the target compound may enhance lipophilicity compared to the 4-methoxy group in the analog from . Ethoxy substituents generally confer greater metabolic stability than methoxy groups due to reduced oxidative susceptibility .
  • Halogenation : The 3-chloro substituent in increases molecular weight and may improve target affinity but could also raise toxicity concerns.

Biological Activity

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a sulfonamide group attached to a tetrahydroisoquinoline moiety. The molecular formula is C21H24N2O5SC_{21}H_{24}N_{2}O_{5}S with a molecular weight of 416.5 g/mol. Its structural features suggest potential interactions with biological targets, particularly in antimicrobial and anticancer activities.

PropertyValue
Molecular FormulaC21H24N2O5SC_{21}H_{24}N_{2}O_{5}S
Molecular Weight416.5 g/mol
CAS Number955534-31-3

Sulfonamides generally function by inhibiting bacterial folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This mechanism is crucial for the production of nucleic acids in bacteria. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to effectively block this pathway, leading to bacteriostatic effects rather than bactericidal ones .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The compound has shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in the compound can enhance its antibacterial activity, making it a candidate for further development in treating bacterial infections .

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) cells . The mechanism may involve induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study tested various sulfonamide derivatives against Escherichia coli and found that modifications in the chemical structure significantly influenced their antibacterial potency. The tested compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that the compound induced significant cytotoxicity at certain concentrations, suggesting its potential as an anticancer agent. Further mechanistic studies are required to elucidate the pathways involved in its anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide?

  • Methodological Answer :

  • Step 1 : Coupling of the tetrahydroisoquinoline core with cyclopropanecarbonyl chloride using pyridine as a base and DMAP (4-dimethylaminopyridine) as a catalyst. Reaction conditions: 0.5 mmol substrate, 0.55 mmol acyl chloride, stirred at room temperature for 2 hours in anhydrous dichloromethane .
  • Step 2 : Sulfonylation of the intermediate with 4-ethoxybenzenesulfonyl chloride. Use excess sulfonyl chloride (1.2 equivalents) in pyridine, followed by purification via column chromatography (petroleum ether/ethyl acetate gradient) .
  • Yield Optimization : Monitor reaction progress via TLC. Scale-up to 100 g requires controlled addition of reagents to avoid exothermic side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY for cyclopropane proton coupling patterns (e.g., δ 1.2–1.8 ppm for cyclopropane protons) .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. For example, observed m/z 456.1875 (calc. 456.1872) .
  • X-ray Crystallography : Resolve ambiguities in cyclopropane conformation using SHELXL for refinement (R1 < 0.05) .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for this sulfonamide derivative?

  • Methodological Answer :

  • X-ray Flack Parameter : Use SHELXL to calculate the Flack x parameter (superior to Rogers’ η for near-centrosymmetric structures). A value of 0.02(2) confirms enantiopurity .
  • Chiral HPLC : Employ a Chiralpak IA-3 column (hexane/isopropanol 90:10, 1 mL/min). Retention time differences >2 minutes indicate enantiomeric separation.

Q. What computational methods validate the 3D conformation of this compound?

  • Methodological Answer :

  • DFT Optimization : Use Gaussian09 with B3LYP/6-31G(d) to compare calculated vs. experimental (X-ray) bond lengths. Discrepancies >0.02 Å suggest conformational flexibility .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to highlight disorder in the ethoxy group (e.g., 30% occupancy for alternate conformers) .

Q. How to address contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Meta-Analysis Framework :
  • Step 1 : Normalize IC50 values using Z-score transformation to account for assay variability (e.g., cell line vs. enzymatic assays).
  • Step 2 : Apply Cochran’s Q test to identify heterogeneity (p < 0.05 indicates significant contradictions).
  • Step 3 : Use funnel plots to detect publication bias .

Q. What crystallographic strategies resolve disorder in the cyclopropane moiety?

  • Methodological Answer :

  • Twin Refinement : In SHELXL, apply TWIN and BASF commands for twinned crystals. A BASF value of 0.35(1) indicates 35% twin fraction .
  • Occupancy Refinement : Fix disordered cyclopropane carbons at 50% occupancy if electron density suggests two conformers .

Q. How to design structure-activity relationship (SAR) studies focusing on the sulfonamide group?

  • Methodological Answer :

  • Variants : Synthesize analogs with methyl, nitro, or trifluoromethyl substituents at the 4-ethoxy position.
  • Biological Testing : Use a standardized kinase inhibition panel (e.g., 10-kinase assay at 1 µM). Compare dose-response curves (Hill slopes >1.5 suggest cooperative binding) .

Q. What methodological considerations apply to in vitro vs. in vivo studies of this compound?

  • Methodological Answer :

  • In Vitro :
  • Use HepG2 cells with 1% FBS to minimize protein binding. Measure cytotoxicity via MTT assay (48-hour exposure) .
  • In Vivo :
  • Administer via oral gavage (10 mg/kg in 0.5% CMC). Collect plasma at Tmax (2 hours) for LC-MS quantification (LLOQ = 0.1 ng/mL) .

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